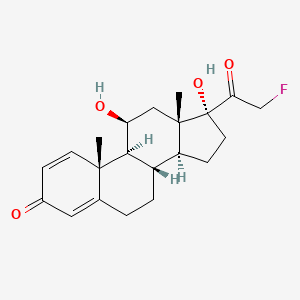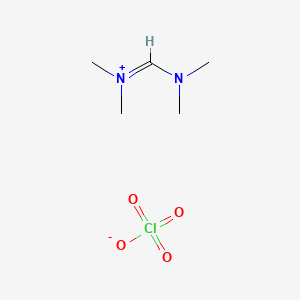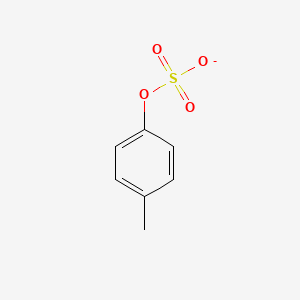
Acetaldehyde isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde isonicotinoyl hydrazone typically involves the reaction of acetaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, hydrazine derivatives, and substituted hydrazones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetaldehyde isonicotinoyl hydrazone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetaldehyde isonicotinoyl hydrazone involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for various biological processes, including DNA synthesis and cellular respiration. By binding to iron, the compound can inhibit the growth of certain microorganisms and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Salicylaldehyde isonicotinoyl hydrazone: Known for its iron chelation and antioxidant properties.
Isonicotinoyl hydrazones of pyridoxine derivatives: Studied for their antimycobacterial activity.
Uniqueness
Acetaldehyde isonicotinoyl hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring metal ion chelation, such as medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h2-6H,1H3,(H,11,12)/b10-2+ |
Clave InChI |
NKUKPVYHVDNGNF-WTDSWWLTSA-N |
SMILES isomérico |
C/C=N/NC(=O)C1=CC=NC=C1 |
SMILES canónico |
CC=NNC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


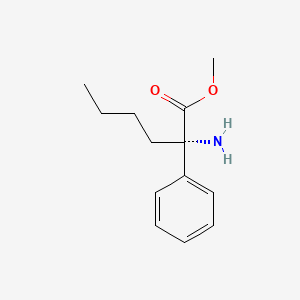

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)


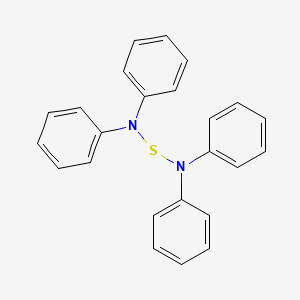
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

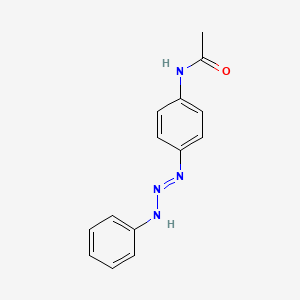

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
